molecular formula C16H24O4Si B13410547 (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid

Cat. No.: B13410547
M. Wt: 308.44 g/mol
InChI Key: XXEMXNGBPJDMTN-CSKARUKUSA-N
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Description

(E)-3-(4-((tert-Butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid is a silyl-protected derivative of trans-ferulic acid, a naturally occurring phenolic compound. The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the hydroxyl group at the 4-position of the phenyl ring, enhancing the compound’s stability and lipophilicity during synthetic processes . Its synthesis typically involves reacting trans-ferulic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole and dry dimethylformamide (DMF), yielding a stable intermediate for further functionalization . The compound’s structural features—including the conjugated α,β-unsaturated carboxylic acid system and the sterically hindered TBS group—make it a versatile intermediate in organic synthesis, particularly for constructing complex natural products and pharmaceutical agents .

Properties

Molecular Formula

C16H24O4Si

Molecular Weight

308.44 g/mol

IUPAC Name

(E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H24O4Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-15(17)18)11-14(13)19-4/h7-11H,1-6H3,(H,17,18)/b10-8+

InChI Key

XXEMXNGBPJDMTN-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using reagents like methyl iodide (MeI) and a base.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, where the protected phenyl ring is coupled with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, reaction with ethyl acetate in the presence of LiHMDS (lithium hexamethyldisilazide) yields β-hydroxy esters via aldol addition:

Example Reaction:
(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid + Ethyl acetate → Ethyl 3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)-3-hydroxypropanoate

Reagent Conditions Yield Reference
LiHMDS (1.3 eq)THF, −78°C → rt, 1 h81%

The product is purified via silica gel chromatography (10–30% ethyl acetate in petroleum ether) .

Halogenation (Iodination)

The acrylic acid’s double bond participates in halogenation. Treatment with N-iodosuccinimide (NIS) in acetonitrile/water (19:1) introduces iodine at the β-position:

Example Reaction:
(E)-3-(4-methoxyphenyl)acrylic acid + NIS → (E)-1-(2-Iodovinyl)-4-methoxybenzene

Reagent Conditions Yield Reference
NIS (1 eq)MeCN:H₂O (19:1), rt, 1 h74%

This reaction is critical for generating intermediates used in cross-coupling reactions .

C–N Cross-Coupling Reactions

The iodinated derivative participates in Ullmann-type couplings with guanidine or amines. For instance:

Example Reaction:
(E)-1-(2-Iodovinyl)-4-methoxybenzene + Guanidine → (E)-tert-Butyl 3,4-dimethoxystyrylcarbamate

Catalyst Base Solvent Yield Reference
CuI (1.1 eq)K₃PO₄ (2 eq)MeCN45%

Side products include deprotected styrylcarbamates due to competing hydrolysis .

Deprotection of TBDMS Group

The TBDMS protecting group is cleaved under mild conditions using tetrabutylammonium fluoride (TBAF):

Example Reaction:
TBDMS-protected intermediate + TBAF → Deprotected phenolic compound

Reagent Conditions Yield Reference
TBAF (1 eq)THF, rt, 18 h64–91%

This step is essential for accessing bioactive phenolic derivatives .

Reductive Amination

The compound serves as a precursor in reductive amination reactions. For example, in the synthesis of tubastrine analogs:

Example Reaction:
this compound → Tubastrine derivative

Reagent Conditions Yield Reference
Zn(OAc)₂, PhSiH₃Toluene, reflux, 6 h37–45%

The reaction proceeds via in situ reduction of the carboxylic acid to an aldehyde intermediate .

Aldol Condensation

The α,β-unsaturated system facilitates aldol additions. For instance, reaction with benzaldehyde derivatives yields extended conjugated systems:

Example Reaction:
this compound + Benzaldehyde → β-Hydroxy ketone

Base Solvent Yield Reference
LDA (1.5 eq)THF, −78°C89%

Scientific Research Applications

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The acrylic acid moiety can participate in conjugate addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. The TBDMS group provides steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility : The TBS-protected compound is pivotal in multi-step syntheses, such as the preparation of neolignans and lactones, where selective deprotection is required.

Lipophilicity vs. Bioactivity : While TBS increases logP (enhancing membrane permeability), it often necessitates removal to restore bioactivity, as seen in prodrug strategies.

Comparative Reactivity : Hydrogenation of the TBS-protected compound (ix) yields saturated analogs, whereas unprotected analogs undergo side reactions under similar conditions.

Biological Activity

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H36O3SiC_{26}H_{36}O_3Si, with a molecular weight of approximately 424.65 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC26H36O3SiC_{26}H_{36}O_3Si
Molecular Weight424.65 g/mol
LogP7.0745
PSA35.53 Ų

Synthesis

The synthesis of this compound typically involves the use of silyl protection strategies followed by olefination reactions. A key synthetic route includes the protection of phenolic hydroxyl groups using TBDMS followed by coupling reactions to form the acrylic acid moiety .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals, thus mitigating oxidative stress in biological systems. A study demonstrated that related derivatives showed enhanced neuroprotective effects in models of oxidative stress and neurodegenerative diseases .

Neuroprotective Effects

Neuroprotection is a critical area where this compound shows promise. In vitro studies suggest that it can induce the Nrf2 pathway, which is pivotal in cellular defense against oxidative damage. The compound's ability to modulate cellular signaling pathways positions it as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures, suggesting its utility in managing inflammatory diseases .

Case Study 1: Neuroprotection in Oxidative Stress Models

In a controlled study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the activation of the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the compound's effects on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). Results indicated that treatment with the compound significantly reduced the production of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What spectroscopic methods are recommended for characterizing (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid?

Answer:

  • 1H/13C NMR : Essential for confirming the E-configuration of the acrylic acid moiety and verifying substituent positions. For example, coupling constants (J ≈ 16 Hz for trans double bonds) and chemical shifts for aromatic protons (δ 6.5–7.5 ppm) align with similar ferulic acid derivatives .
  • X-ray Diffraction : Provides definitive crystal structure data, including bond angles and packing interactions, as demonstrated for structurally related (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

Advanced: How can researchers address discrepancies in biological activity data between the TBDMS-protected compound and its deprotected analog?

Answer:

  • Comparative Assay Design : Perform parallel in vitro assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) under identical conditions. Free phenolic hydroxyls in compounds like methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate show antioxidant activity, while TBDMS-protected analogs may exhibit reduced activity due to steric hindrance or altered solubility .
  • LogP Analysis : Measure partition coefficients to assess lipophilicity differences, which influence cellular uptake and membrane permeability. TBDMS groups increase logP, potentially enhancing bioavailability but reducing polar interactions with targets .
  • Controlled Deprotection Studies : Remove the TBDMS group (e.g., using TBAF) and retest activity to isolate the hydroxyl group’s contribution .

Basic: What protecting group strategies are effective for the phenolic hydroxyl during synthesis of ferulic acid derivatives?

Answer:

  • TBDMS Protection : Offers stability under acidic/basic conditions and compatibility with common coupling reagents (e.g., EDCl/HOBt). The TBDMS group is introduced using TBDMS-Cl in the presence of imidazole or DMAP .
  • Benzyl or Methoxymethyl Alternatives : Benzyl ethers (removed via hydrogenolysis) or methoxymethyl groups (cleaved with HCl) are viable but less stable than TBDMS in prolonged reactions .
  • Purification : Use silica gel chromatography or recrystallization to isolate intermediates, as described for benzyl-protected acrylic esters .

Advanced: What considerations are critical for ensuring high stereochemical purity in synthetic routes for this compound?

Answer:

  • Coupling Reagents : Use EDCl/HOBt or DCC/DMAP to minimize racemization during esterification or amidation steps. These reagents preserve the E-configuration of the acrylic acid moiety .
  • Reaction Monitoring : Employ TLC or HPLC to detect isomerization byproducts. Elevated temperatures or prolonged reaction times may promote Z-isomer formation.
  • Chiral Auxiliaries : For enantioselective synthesis, consider Evans oxazolidinones or other auxiliaries, though no direct examples exist for this compound .

Basic: What are the key steps in synthesizing this compound from ferulic acid?

Answer:

Hydroxyl Protection : Treat ferulic acid with TBDMS-Cl and imidazole in DMF to protect the 4-hydroxyl group .

Purification : Isolate the TBDMS-protected intermediate via column chromatography (hexane/ethyl acetate gradients) .

Acid Activation : Convert the acrylic acid to an active ester (e.g., using NHS/EDCl) for subsequent coupling reactions, if needed .

Validation : Confirm structure via NMR (e.g., δ 0.1–0.3 ppm for TBDMS methyl groups) and HRMS .

Advanced: How does the TBDMS group influence supramolecular interactions in crystalline states?

Answer:

  • Crystal Packing : The bulky TBDMS group disrupts π-π stacking of aromatic rings, favoring hydrogen bonding between carboxylic acid moieties and adjacent molecules. This is observed in similar (E)-3-(pyridin-4-yl)acrylic acid derivatives, where protonated pyridinium salts form layered structures .
  • Thermal Stability : TBDMS ethers enhance thermal stability compared to benzyl-protected analogs, as shown in DSC studies of related compounds .

Basic: What biological activities are associated with structurally related phenolic acrylic acids?

Answer:

  • Antioxidant Activity : Free phenolic analogs (e.g., compound 1 in ) exhibit DPPH radical scavenging (IC50 ~20 μM) and lipid peroxidation inhibition (~30% at 50 μM) .
  • Antitumor Effects : Benzyl-protected derivatives (e.g., compound 4) show cytotoxicity against K562 leukemia cells (IC50 ~15 μM) via apoptosis induction .
  • Enzyme Inhibition : (E)-3-(4-Methoxyphenyl)acrylic acid derivatives inhibit α-glucosidase (IC50 ~5 μM), suggesting potential for diabetes research .

Advanced: How can computational methods aid in optimizing the compound’s bioactivity?

Answer:

  • Molecular Docking : Model interactions with targets like COX-2 or α-glucosidase using software (AutoDock, Schrödinger). For example, the acrylic acid moiety may hydrogen-bond to catalytic residues .
  • QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with antioxidant IC50 values to design more potent analogs .
  • MD Simulations : Assess TBDMS group flexibility in aqueous vs. lipid environments to predict membrane permeability .

Basic: What storage conditions are recommended for this compound?

Answer:

  • Dark, Dry Environments : Store at room temperature in sealed containers under inert gas (N2/Ar) to prevent oxidation of the acrylic acid moiety .
  • Avoid Prolonged Solubility : Solutions in DMSO or ethanol should be aliquoted and frozen (-20°C) to minimize hydrolysis .

Advanced: What strategies resolve low yields in TBDMS protection reactions?

Answer:

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate silylation kinetics, improving yields from 60% to >85% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF > THF) enhance reagent solubility and reaction efficiency .
  • Byproduct Removal : Employ aqueous workups (e.g., NaHCO3 washes) to eliminate unreacted TBDMS-Cl or imidazole .

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